5-(Pyridin-4-yl)isophthalic acid

Description

Contextualization as a Multifunctional Organic Ligand in Coordination Chemistry

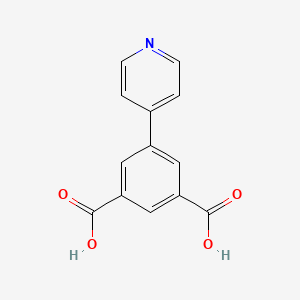

5-(Pyridin-4-yl)isophthalic acid, often abbreviated as H₂pipa or H₂pbdc in literature, is a rigid organic ligand that possesses a unique combination of coordination sites. Its molecular architecture features a central benzene (B151609) ring substituted with two carboxylic acid groups at the 1 and 3 positions (isophthalic acid moiety) and a pyridyl group at the 5 position. This arrangement of a nitrogen-containing heterocycle (the pyridine (B92270) ring) and oxygen-donating carboxylate groups confers upon it a multifunctional character. rsc.orgresearchgate.net

The two carboxylate groups can be deprotonated to form carboxylate anions, which are excellent coordinating agents for metal ions, offering a variety of binding modes such as monodentate, bidentate chelating, and bidentate bridging. kashanu.ac.ir Simultaneously, the nitrogen atom of the pyridyl group provides an additional coordination site. This duality allows 5-(pyridin-4-yl)isophthalic acid to act as a versatile linker, connecting metal centers in multiple directions to construct extended networks. researchgate.net The dihedral angle between the pyridine and benzene rings, which is approximately 31.07°, adds a three-dimensional aspect to its coordination behavior. nih.gov In its crystalline form, the molecules are linked by a network of O-H⋯O, O-H⋯N, and C-H⋯O hydrogen bonds, forming a three-dimensional supramolecular framework even before coordination to metal ions. nih.gov

Significance in Coordination Polymer and Metal-Organic Framework Design Principles

The true significance of 5-(Pyridin-4-yl)isophthalic acid lies in its application in the rational design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net The predictable geometry and the presence of multiple, distinct coordination sites make it an ideal candidate for constructing materials with desired topologies and functionalities. scispace.com

The combination of the pyridyl and dicarboxylate functionalities allows for the formation of high-dimensional and complex networks. researchgate.net Researchers have successfully utilized this ligand to synthesize a variety of CPs and MOFs with diverse structural motifs, including two-dimensional (2D) layered structures and three-dimensional (3D) frameworks. For instance, depending on the metal ion and reaction conditions, frameworks with topologies such as tsi , hms , and fsx have been reported. rsc.orgresearchgate.net In some cases, the resulting frameworks exhibit interpenetration, where two or more independent networks are intertwined. rsc.orgresearchgate.net

The specific coordination of the ligand with different metal ions leads to a variety of secondary building units (SBUs). For example, with cobalt, a binuclear [Co₂O₂] cluster has been observed to act as an SBU. scispace.com The ability to form such well-defined SBUs is a key principle in the design of MOFs with predictable structures and properties.

The functional properties of MOFs derived from 5-(pyridin-4-yl)isophthalic acid are a direct consequence of their tailored structures. The porous nature of these frameworks has been exploited for selective gas sorption. For example, a cobalt-based MOF has demonstrated high efficiency in the selective sorption of CO₂ over N₂ and CH₄. rsc.orgresearchgate.net Furthermore, the inherent luminescence of some of these frameworks has led to their application as chemical sensors. A zinc-based MOF, for instance, has been reported as a promising luminescent probe for the detection of pesticides. rsc.orgresearchgate.net

Historical Development and Research Trends in Pyridyl-Isophthalate Ligand Chemistry

The development of multifunctional ligands like 5-(pyridin-4-yl)isophthalic acid is a part of a broader evolution in coordination chemistry. Initially, research in coordination polymers focused on simpler ligands, such as dicarboxylates or N-donor linkers like bipyridines, used in isolation. kashanu.ac.ir While these led to the discovery of many interesting structures, the desire for more complex and functional materials spurred the design of ligands incorporating multiple types of donor groups.

The integration of pyridyl and carboxylate functionalities into a single molecule marked a significant advancement. This approach combines the robust and predictable coordination of N-donor ligands with the versatile binding modes of carboxylates. kashanu.ac.ir This has allowed for greater control over the resulting architectures and the introduction of specific functionalities.

Early work with pyridyl-dicarboxylate ligands demonstrated their potential in creating novel topologies and porous materials. Over the past few decades, research has trended towards the synthesis of increasingly complex structures with tailored properties. The focus has shifted from merely creating new structures to designing materials with specific applications in mind, such as gas storage, separation, catalysis, and sensing. nih.govacs.orgnih.gov The use of pyridyl-isophthalate and related ligands has been instrumental in this transition, enabling the construction of MOFs with tunable pore sizes, active metal sites, and responsive frameworks. The ongoing research in this area continues to explore new metal-ligand combinations and the synthesis of heterometallic and composite materials to further enhance the performance and application scope of these advanced materials.

Properties

IUPAC Name |

5-pyridin-4-ylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-5-9(6-11(7-10)13(17)18)8-1-3-14-4-2-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMFFUYADOLVPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Pyridin 4 Yl Isophthalic Acid and Its Derivatives

Established Synthetic Pathways of the Ligand

The most prevalent and efficient method for the synthesis of 5-(pyridin-4-yl)isophthalic acid involves the Suzuki-Miyaura cross-coupling reaction. This reaction creates a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Precursor Selection and Reaction Conditions

The successful synthesis of 5-(pyridin-4-yl)isophthalic acid via the Suzuki-Miyaura coupling is critically dependent on the appropriate selection of precursors and optimization of reaction conditions. The primary precursors are 5-bromoisophthalic acid and pyridin-4-ylboronic acid.

Precursor Synthesis:

5-Bromoisophthalic Acid: This precursor is typically synthesized by the bromination of isophthalic acid. The reaction is often carried out using bromine in the presence of a strong acid, such as oleum (B3057394) (fuming sulfuric acid), which acts as a solvent and promoter.

Pyridin-4-ylboronic Acid: The synthesis of this precursor can be achieved through several methods, including the reaction of 4-bromopyridine (B75155) with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis.

Reaction Conditions for Suzuki-Miyaura Coupling:

The coupling of 5-bromoisophthalic acid and pyridin-4-ylboronic acid is performed in the presence of a palladium catalyst, a base, and a suitable solvent system.

| Parameter | Typical Conditions |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand |

| Base | Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃) |

| Solvent | A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF)) and water |

| Temperature | Typically elevated temperatures, ranging from 80°C to 120°C |

| Atmosphere | Inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst |

The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Methodological Optimizations for Yield and Purity

Optimizing the Suzuki-Miyaura coupling reaction is crucial for maximizing the yield and purity of 5-(pyridin-4-yl)isophthalic acid. Several factors can be adjusted to achieve this.

Catalyst and Ligand Selection: The choice of palladium catalyst and associated phosphine ligands can significantly impact reaction efficiency. For challenging couplings, more sophisticated ligands that are bulky and electron-rich can enhance the catalytic activity and stability.

Base and Solvent Effects: The strength and solubility of the base are important. The solvent system must be capable of dissolving both the organic and inorganic reagents to facilitate the reaction. The ratio of the organic solvent to water can also be tuned to optimize the reaction rate and yield.

Temperature and Reaction Time: Careful control of the reaction temperature is necessary to ensure a reasonable reaction rate without causing decomposition of the reactants or catalyst. The reaction time is monitored to ensure completion.

Purification: After the reaction is complete, the crude product is typically isolated by filtration. Purification is often achieved by recrystallization from a suitable solvent, such as a mixture of water and an organic solvent like ethanol. Acid-base extraction can also be employed to remove impurities. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination.

Derivatization Strategies for Functionalized Analogs

The core structure of 5-(pyridin-4-yl)isophthalic acid can be modified to introduce additional functionalities, thereby tailoring the properties of the resulting materials. Furthermore, the synthesis of isomeric ligands allows for the investigation of how the position of the nitrogen atom in the pyridine (B92270) ring affects the final structure and properties.

Introduction of Additional Functionalities for Tailored Properties

Functional groups can be introduced onto the isophthalic acid or pyridine ring of the parent molecule. This can be achieved either by starting with functionalized precursors or by post-synthetic modification of the final product. For instance, amino or hydroxyl groups can be introduced to provide additional coordination sites or to alter the electronic properties of the ligand.

An example of a functionalized analog is 5-(pyridin-2-ylmethylamino)isophthalic acid. The synthesis of such a derivative involves reacting 5-aminoisophthalic acid with 2-pyridinecarboxaldehyde, followed by reduction of the resulting imine.

| Derivative | Precursors | Synthetic Approach | Potential Property Modification |

| 5-(pyridin-2-ylmethylamino)isophthalic acid | 5-Aminoisophthalic acid, 2-Pyridinecarboxaldehyde | Reductive amination | Introduction of a flexible coordinating arm, potential for different coordination modes |

| 5-(6-Carboxypyridin-2-yl)isophthalic acid | 2-Bromo-6-methylpyridine, 5-Bromoisophthalic acid dimethyl ester | Multi-step synthesis involving oxidation and Suzuki coupling | Increased number of carboxylic acid groups for higher connectivity in coordination polymers |

Synthesis of Isomeric Ligands and their Structural Implications

The synthesis of isomers of 5-(pyridin-4-yl)isophthalic acid, such as 5-(pyridin-3-yl)isophthalic acid and 5-(pyridin-2-yl)isophthalic acid, is typically achieved by using the corresponding pyridylboronic acid isomer in the Suzuki-Miyaura coupling reaction with 5-bromoisophthalic acid.

For example, the nitrogen in the 4-position of the pyridine ring in 5-(pyridin-4-yl)isophthalic acid is sterically unhindered and points directly away from the isophthalate (B1238265) unit, facilitating the formation of linear coordination chains or extended networks. In contrast, the nitrogen in the 2-position is in close proximity to the isophthalate ring, which can lead to steric hindrance and potentially different coordination modes, such as chelation. The 3-position offers an intermediate case with a different angular disposition of the nitrogen donor.

| Isomer | Precursors | Structural Implications |

| 5-(Pyridin-3-yl)isophthalic acid | 5-Bromoisophthalic acid, Pyridin-3-ylboronic acid | Altered angle of the pyridine nitrogen donor, leading to different network topologies. |

| 5-(Pyridin-2-yl)isophthalic acid | 5-Bromoisophthalic acid, Pyridin-2-ylboronic acid | Potential for steric hindrance and chelation due to the proximity of the nitrogen atom to the carboxylic acid groups. |

The systematic synthesis and study of these isomers and their functionalized derivatives are crucial for the rational design of new materials with desired structures and properties.

Coordination Chemistry and Structural Architectures of 5 Pyridin 4 Yl Isophthalate Compounds

Fundamental Coordination Modes of the 5-(Pyridin-4-yl)isophthalate Ligand

5-(Pyridin-4-yl)isophthalic acid, often abbreviated as H₂pbdc or H₂pipa in literature, is a multifunctional organic ligand. researchgate.net Its structure, featuring two carboxylic acid groups and a pyridyl nitrogen, allows for a variety of coordination behaviors with metal ions, leading to the construction of diverse and intricate supramolecular architectures. researchgate.netresearchgate.net

Carboxylate and Pyridyl Nitrogen Coordination Sites

The deprotonated form of the ligand, 5-(pyridin-4-yl)isophthalate (pbdc²⁻ or pipa²⁻), possesses two primary types of coordination sites: the oxygen atoms of the two carboxylate groups and the nitrogen atom of the pyridyl ring. researchgate.net The carboxylate groups can adopt several coordination modes, including monodentate, bidentate chelating, and bidentate bridging. This versatility allows the ligand to connect multiple metal centers in various orientations. For instance, in a cobalt(II) coordination polymer, one carboxylate group was observed to coordinate to a single Co(II) ion in a chelating fashion, while the other bridged two different Co(II) ions. researchgate.net

Bridging Ligand Role in Polymeric Assemblies

The ability of the 5-(pyridin-4-yl)isophthalate ligand to bridge multiple metal centers is fundamental to the formation of extended polymeric networks. researchgate.net By coordinating through both its carboxylate and pyridyl groups, the ligand can link metal ions or clusters into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govnih.gov For example, in a cadmium(II) coordination polymer, each ligand bridges three Cd(II) cations, resulting in a 2D graphite-like layer structure. nih.gov The specific coordination modes adopted by the ligand, in conjunction with the coordination geometry of the metal ion, dictate the final dimensionality and topology of the assembly.

Metal-Ligand Interactions and Secondary Building Units (SBUs)

The interaction between the 5-(pyridin-4-yl)isophthalate ligand and various metal ions leads to the formation of diverse coordination environments and, in many cases, well-defined secondary building units (SBUs). These SBUs act as nodes in the construction of higher-dimensional networks. nih.gov

Diversity of Metal Ion Coordination Environments

The coordination of 5-(pyridin-4-yl)isophthalate with a range of metal ions results in a variety of coordination geometries.

Co(II): In a reported cobalt(II) complex, the metal center is coordinated by three oxygen atoms and one nitrogen atom from the ligand, forming a T-shaped connection that leads to a 2D double-layer structure. researchgate.netatlantis-press.com

Mn(II): A manganese(II) coordination polymer has been synthesized where the Mn(II) center is hexacoordinated by oxygen atoms from the carboxylate groups and solvent molecules (methanol and dimethylformamide). nih.gov

Cu(II): Copper(II) ions are known to form paddle-wheel SBUs with carboxylate ligands, and this is also observed with 5-(pyridin-4-yl)isophthalate. rsc.org

Zn(II) and Cd(II): Zinc(II) and Cadmium(II) complexes exhibit varied coordination. For example, a Cd(II) compound features two distinct coordination environments: one Cd(II) ion is six-coordinate octahedral, while the other is seven-coordinate pentagonal-bipyramidal. nih.gov A Zn(II) MOF has been reported with a 2D network structure. rsc.org

Ln(III): Lanthanide ions have also been used to construct coordination polymers with this ligand, leading to materials with interesting photoluminescent properties. mdpi.com

Table 1: Coordination Environments of Metal Ions with 5-(Pyridin-4-yl)isophthalate

| Metal Ion | Coordination Number | Geometry | Reference(s) |

| Co(II) | 4 | T-shaped | researchgate.netatlantis-press.com |

| Mn(II) | 6 | Hexacoordinated | nih.gov |

| Cd(II) | 6 and 7 | Octahedral and Pentagonal-bipyramidal | nih.gov |

| Zn(II) | 5 | Twisted square pyramidal | mdpi.com |

Identification and Characterization of Metal-Based SBUs

Paddle-wheel units: A common SBU formed with carboxylate ligands is the dinuclear paddle-wheel unit, [M₂(COO)₄]. nih.gov These have been observed in frameworks constructed with 5-(pyridin-4-yl)isophthalate and metal ions like Cu(II) and Zn(II). rsc.orgnih.govresearchgate.netrsc.org In these structures, four carboxylate groups from four different ligands bridge two metal ions.

Dimetallic cores: In a Co(II) coordination polymer, adjacent metal ions are bridged by two carboxylate oxygen atoms to form a binuclear [Co₂O₂] cluster, which acts as the SBU. researchgate.net

Tetranuclear clusters: More complex SBUs, such as the tetranuclear [Co₄(COO)₆(μ₃-OH)₂] cluster, have also been identified in a cobalt-based MOF with a derivative of the title ligand. rsc.org

Table 2: Examples of Secondary Building Units (SBUs) in 5-(Pyridin-4-yl)isophthalate Compounds

| SBU Type | Metal Ion(s) | Description | Reference(s) |

| Paddle-wheel unit | Cu(II), Zn(II) | Two metal ions bridged by four carboxylate groups | rsc.orgnih.govresearchgate.netrsc.org |

| Binuclear cluster | Co(II) | Two Co(II) ions bridged by two carboxylate oxygen atoms to form a [Co₂O₂] core | researchgate.net |

| Tetranuclear cluster | Co(II) | Four Co(II) ions, six carboxylate groups, and two μ₃-hydroxo ligands forming a [Co₄(COO)₆(μ₃-OH)₂] core (in a related system) | rsc.org |

Dimensionality and Topology of Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

The combination of the versatile coordination modes of the 5-(pyridin-4-yl)isophthalate ligand and the diverse coordination geometries of metal ions and their SBUs leads to the formation of CPs and MOFs with a wide range of dimensionalities and topologies.

The dimensionality of these structures can range from 1D chains to 2D layers and 3D frameworks. nih.govnih.gov For example, a Mn(II) complex forms a 1D chain structure. nih.gov In contrast, a Cd(II) compound self-assembles into 2D layers with a graphite-like 6³ topology. nih.gov These 2D layers can be further linked by hydrogen bonding to create a 3D supramolecular architecture. nih.gov

The topology of the resulting network can be described by simplifying the structure into nodes (metal ions or SBUs) and linkers (the organic ligand). This allows for the classification of the frameworks into different net types. For instance, a Co(II) MOF with a related ligand was found to have a (3,6)-connected kgd topology. rsc.org Another example is a Zn(II) MOF that exhibits a 2D fes network with a (4.8²) topology. znaturforsch.com The use of auxiliary ligands can further influence the final topology, leading to more complex structures such as interpenetrating frameworks. researchgate.netacs.org

One-Dimensional (1D) Chain Structures

The assembly of 5-(pyridin-4-yl)isophthalate with metal centers can result in the formation of one-dimensional (1D) chain structures. These chains serve as fundamental building blocks that can further extend into higher-dimensional networks.

A notable example involves the reaction with nickel(II), where the naphthalene-2,6-dicarboxylate (NDC²⁻) ligand links the Ni(II) cations to form a one-dimensional chain. nih.gov In this structure, the Ni²⁺ cation is in a slightly distorted octahedral environment, and the carboxylate groups of the NDC²⁻ ligand bridge the metal centers. nih.gov These chains are then further linked by other interactions to form a more complex architecture. nih.gov Another instance is the formation of a 1D coordination polymer from the reaction of (E)-5-(pyridin-4-yl-methyleneamino)isophthalic acid with triorganotin chloride. figshare.com

| Compound | Metal Center | Key Structural Feature | Reference |

| [Ni(C₁₂H₆O₄)(C₂₂H₁₆N₂O)₂(H₂O)₂]n | Ni(II) | Ni(II) cations linked by naphthalene-2,6-dicarboxylate ligands into a 1D chain. | nih.gov |

| 1D Triorganotin Polymer | Sn | Formation of a one-dimensional coordination polymer. | figshare.com |

Two-Dimensional (2D) Layered Architectures

Two-dimensional (2D) layered structures are a common architectural motif for compounds derived from 5-(pyridin-4-yl)isophthalic acid. The ligand's T-shaped nature facilitates the formation of infinite sheets with various topologies. atlantis-press.com

One such example is a cobalt(II) coordination polymer, {[Co(L)H₂O]·H₂O}n, which forms infinite double-layer structures. researchgate.netatlantis-press.com In this compound, the deprotonated 5-(pyridin-4-yl)isophthalate ligand uses three oxygen atoms and one nitrogen atom to coordinate to four different cobalt centers. researchgate.netatlantis-press.com These 2D double-layers are further connected through O-H···O hydrogen bonds to create an extended 3D supramolecular network. researchgate.netatlantis-press.com

Similarly, a cadmium(II) compound, {[Cd₂(L)₂(H₂O)₄]·5H₂O}n, demonstrates a two-dimensional graphite-like 6³ layer structure. nih.gov In this architecture, each fully deprotonated ligand bridges three Cd(II) cations, and each metal center, in turn, connects to three ligands. nih.gov The structure contains two distinct Cd(II) coordination environments: one is a six-coordinate octahedron, and the other is a seven-coordinate pentagonal-bipyramid. nih.gov These 2D layers are also linked by hydrogen bonding to form a 3D supramolecular architecture. nih.gov The reaction of a related ligand, (E)-5-(pyridin-4-yl-methyleneamino)isophthalic acid, with (n-Bu₃Sn)₂O also yields a 2D coordination polymer, which features a large 36-membered macrocycle as its repeating unit. figshare.com

| Compound Formula | Metal Ion | Dimensionality | Structural Topology/Features | Reference |

| {[Co(L)H₂O]·H₂O}n | Co(II) | 2D | Infinite double-layer structure | researchgate.netatlantis-press.com |

| {[Cd₂(L)₂(H₂O)₄]·5H₂O}n | Cd(II) | 2D | Graphite-like 6³ layer | nih.gov |

| [(n-Bu₃Sn)₂(μ-L)]n * | Sn | 2D | Contains a 36-membered macrocycle | figshare.com |

Ligand is (E)-5-(pyridin-4-yl-methyleneamino)isophthalic acid

Three-Dimensional (3D) Network Frameworks

The connectivity of the 5-(pyridin-4-yl)isophthalate ligand is highly conducive to the formation of robust three-dimensional (3D) frameworks with complex topologies. These frameworks are often constructed from lower-dimensional motifs linked by strong coordination bonds or weaker supramolecular interactions.

In many instances, 2D layers formed from 5-(pyridin-4-yl)isophthalate and metal ions are extended into 3D supramolecular frameworks through hydrogen bonding interactions. researchgate.netnih.gov The crystal structure of the parent acid itself is a 3D framework held together by a network of O-H···O, O-H···N, and C-H···O hydrogen bonds. nih.govnih.govresearchgate.net

More complex, fully coordinated 3D frameworks are also observed. For instance, a cobalt(II) complex based on a related flexible ligand, 5-(4-pyridyl)-methoxyl isophthalic acid, forms a 2-fold interpenetrating 3D framework with a rutile (rtl) topology. acs.org This demonstrates that even with slight modifications to the ligand backbone, the fundamental building blocks can assemble into well-defined 3D networks.

| Compound/Framework | Metal Center | Dimensionality | Key Features/Topology | Reference |

| 5-(Pyridin-4-yl)isophthalic acid | N/A | 3D | Supramolecular framework via H-bonds | nih.govnih.govresearchgate.net |

| {[Cd₂(L)₂(H₂O)₄]·5H₂O}n | Cd(II) | 3D | Supramolecular architecture from H-bonded 2D layers | nih.gov |

| {[Co(L)H₂O]·H₂O}n | Co(II) | 3D | Supramolecular network from H-bonded 2D layers | researchgate.net |

| [CoL]n * | Co(II) | 3D | 2-fold interpenetrating rutile (rtl) topology | acs.org |

Ligand is 5-(4-pyridyl)-methoxyl isophthalic acid

Interpenetration and Polycatenation Phenomena in Extended Networks

In the context of pyridyl-based ligands, the formation of interpenetrating networks is a well-documented strategy to achieve structural stability. For example, a cobalt(II) framework with a rutile topology was found to be 2-fold interpenetrating. acs.org Similarly, a nickel(II) framework with the same ligand exhibited a 4-fold interpenetrating ths topology. acs.org

Polycatenation, the interlocking of molecular rings, sheets, or chains, is also observed. In one case, identical 1D chains formed from Ni(II) and a dicarboxylate ligand are linked by hydrogen bonds into 2D sheets with a (4,4) topology. nih.gov These sheets then interlock in an inclined fashion, resulting in a complex three-dimensional polycatenation network. nih.gov In other systems involving dipyridyl ligands and group 13 metal halides, 2D networks can exhibit inclined interpenetration, which is accompanied by polycatenation. nih.gov This interpenetration can lead to the formation of diamond-shaped tunnels within the crystal structure. nih.gov The presence and nature of interpenetration can be influenced by the size and character of counter-ions present in the structure. nih.gov

| Phenomenon | Compound/System | Description | Reference |

| 2-fold Interpenetration | [CoL]n * | Two identical 3D frameworks with rutile topology are entangled. | acs.org |

| 4-fold Interpenetration | [Ni₂L₂(H₂O)₃]n * | Four identical 3D frameworks with ths topology are interpenetrating. | acs.org |

| Polycatenation | [Ni(C₁₂H₆O₄)(C₂₂H₁₆N₂O)₂(H₂O)₂]n | 2D sheets with (4,4) topology are interlocked to form a 3D network. | nih.gov |

| Interpenetration and Polycatenation | Cationic MOFs with dipyridyl-linkers | Inclined interpenetration of 2D networks is accompanied by polycatenation. | nih.gov |

Ligand is 5-(4-pyridyl)-methoxyl isophthalic acid

Supramolecular Assembly and Non Covalent Interactions in 5 Pyridin 4 Yl Isophthalate Systems

Role of Hydrogen Bonding in Supramolecular Framework Formation

Hydrogen bonds are the principal driving force in the self-assembly of 5-(pyridin-4-yl)isophthalic acid, creating robust and intricate networks. The molecule's structure, featuring both hydrogen bond donors (carboxylic acid -OH groups) and acceptors (carboxylic acid C=O groups and the pyridine (B92270) nitrogen), facilitates a variety of strong and weak interactions.

In the crystalline state of pure 5-(pyridin-4-yl)isophthalic acid, a combination of O-H…O and O-H…N hydrogen bonds links individual molecules into a three-dimensional framework. nih.govnih.govresearchgate.net The carboxylic acid groups participate in O-H…O interactions, a common and reliable motif in supramolecular chemistry. Simultaneously, the hydroxyl group of a carboxylic acid on one molecule interacts with the nitrogen atom of the pyridine ring on an adjacent molecule, forming a strong O-H…N hydrogen bond. nih.govresearchgate.net

This O-H…N interaction is significant enough to influence the molecule's conformation. In the crystal structure, the pyridine ring is twisted out of the plane of the benzene (B151609) ring, exhibiting a dihedral angle of 31.07°. nih.govnih.govresearchgate.net This non-planar conformation is attributed to the steric effects arising from the formation of these intermolecular hydrogen bonds. nih.govresearchgate.net These interactions collectively guide the self-assembly process, leading to a stable, three-dimensional supramolecular structure. nih.gov

Detailed analysis of the crystal structure has provided precise measurements for these hydrogen bonds, as shown in the table below.

| Interaction Type | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| O-H...N | O2-H2A...N1 | 0.82 | 1.78 | 2.558 | 157 |

| O-H...O | O3-H3A...O2 | 0.82 | 1.91 | 2.620 | 144 |

| Data sourced from crystallographic studies of 5-(Pyridin-4-yl)isophthalic acid. nih.gov |

In addition to the stronger O-H…O and O-H…N bonds, weaker C-H…O hydrogen bonds also play a crucial, albeit secondary, role in consolidating the three-dimensional framework. nih.govnih.gov These interactions occur between a carbon-hydrogen bond on one of the aromatic rings and an oxygen atom from a carboxylic group on a neighboring molecule.

The geometry for a representative C-H...O interaction found in the crystal structure is detailed below.

| Interaction Type | Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |

| C-H...O | C10-H10...O1 | 0.93 | 2.57 | 3.491 | 172 |

| Data sourced from crystallographic studies of 5-(Pyridin-4-yl)isophthalic acid. nih.gov |

Pi-Pi Stacking Interactions in Directing Supramolecular Architectures

Aromatic π-π stacking interactions represent another significant non-covalent force that can direct the formation of supramolecular architectures. wikipedia.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. In systems containing 5-(pyridin-4-yl)isophthalic acid, both the benzene and pyridine rings are potential candidates for such interactions.

Influence of Solvent and Reaction Conditions on Supramolecular Topology

The final topology of a supramolecular framework is not solely dependent on the intrinsic properties of the building blocks but is also highly sensitive to the conditions of its formation, particularly the solvent system used.

The choice of solvent plays a critical role in the synthesis of coordination polymers using the 5-(pyridin-4-yl)isophthalate ligand. Different solvents can lead to the formation of MOFs with markedly different structures and dimensionalities. For example, solvothermal reactions using this ligand with various transition metals in solvents such as N,N'-dimethylformamide (DMF) or N,N'-dimethylacetamide (DMA) have produced a range of 2D and 3D frameworks. acs.orgrsc.org

In one study, using DMA as the solvent in a reaction with a nickel salt resulted in a 3D framework, while using DMF with a cobalt salt and an auxiliary ligand produced a different, interpenetrating 3D network. rsc.org This demonstrates that the solvent is not merely a medium for the reaction but an active participant that can influence the coordination environment of the metal ions and the assembly of the ligands, thereby dictating the final dimensionality and connectivity of the network. While specific studies detailing the systematic variation of solvent volume ratios for this ligand are not prevalent, the profound structural differences observed with different pure solvents strongly imply that mixed-solvent systems and their component ratios would offer a powerful tool for fine-tuning supramolecular topologies.

A fascinating aspect of crystalline supramolecular systems is their potential to undergo structural changes without losing their single-crystal nature. These single-crystal-to-single-crystal (SCSC) transformations can be triggered by external stimuli, such as the exchange of guest molecules within the pores of a framework.

A metal-organic framework constructed from cadmium(II) and 4-(pyridin-4-yl)-isophthalic acid demonstrates this phenomenon explicitly. A 3D framework with the formula [Cd(pic)(H2O)]·H2O undergoes a reversible SCSC transformation upon dehydration. rsc.org When heated, the coordinated and guest water molecules are removed, causing a structural rearrangement to a guest-free framework, [Cd(pic)], while maintaining the integrity of the single crystal. This process is reversible; upon re-exposure to moisture, the dehydrated crystal can reabsorb water molecules and transform back to its original hydrated state. rsc.org Such transformations, which often involve significant changes in unit cell volume, highlight the dynamic nature and structural flexibility of frameworks built with the 5-(pyridin-4-yl)isophthalate ligand. nih.gov

Functional Applications of 5 Pyridin 4 Yl Isophthalic Acid Based Mofs and Cps

Catalysis in Advanced Organic Transformations

MOFs based on 5-(Pyridin-4-yl)isophthalic acid serve as highly efficient and reusable heterogeneous catalysts. Their crystalline, porous nature allows for the diffusion of reactants to accessible active sites, mimicking the benefits of homogeneous catalysts while offering the practical advantages of easy separation and recyclability.

Researchers have successfully employed these MOFs in several key organic reactions. For instance, MOFs synthesized from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid and various metal ions like copper(II), zinc(II), and cadmium(II) have proven to be effective heterogeneous catalysts. researchgate.netacs.orgulisboa.pt The copper-based MOF, in particular, shows the highest efficacy as a solid catalyst for the solvent-free, microwave-assisted peroxidative oxidation of primary and secondary alcohols. researchgate.netacs.orgulisboa.pt These frameworks also demonstrate significant catalytic activity in the nitroaldol (Henry) reaction, effectively catalyzing the reaction between different aldehydes and nitroalkanes in water. researchgate.netacs.org One notable advantage of these MOF-based catalysts is their robustness, allowing them to be recovered and reused for several cycles without a significant loss of catalytic activity. researchgate.netacs.org

Another example is a pyridyl-decorated MOF-505 analogue, which has been utilized as a heterogeneous catalyst for the cyanosilylation reaction under solvent-free conditions. nih.gov This catalyst also exhibits excellent recyclability, maintaining its activity for up to five cycles with only minor losses. nih.gov

Table 1: Performance of 5-(Pyridin-4-yl)isophthalic Acid-Based MOFs in Heterogeneous Catalysis

| Catalyst/MOF | Organic Transformation | Key Findings | Reference |

| [{Cu(L1)(DMF)}·DMF·H2O]n (L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalate) | Peroxidative Oxidation of Alcohols | Most effective among Cu, Zn, and Cd MOFs; solvent-free, microwave-assisted. | researchgate.netacs.org |

| [{Cu(L1)(DMF)}·DMF·H2O]n (L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalate) | Henry (Nitroaldol) Reaction | Effective catalysis in water; reusable for consecutive cycles. | researchgate.netacs.org |

| [Zn(L1)(H2O)]n (L1 = 5-{(pyridin-4-ylmethyl)amino}isophthalate) | Henry (Nitroaldol) Reaction | Acts as an efficient Lewis acid catalyst for the activation process. | researchgate.net |

| Pyridyl-decorated MOF-505 analogue | Cyanosilylation Reaction | High catalytic performance under solvent-free conditions; recyclable. | nih.gov |

The catalytic prowess of these materials is often attributed to the presence of coordinatively unsaturated metal centers, commonly referred to as open metal sites, and the inherent functionalities of the organic ligand. researchgate.netnih.govrsc.org These open metal sites can act as Lewis acid centers, activating substrates during a reaction. For example, in the Henry reaction catalyzed by a Zn(II)-based MOF, the mechanism is believed to involve metal-assisted deprotonation of the nitroalkane and activation of the aldehyde for electrophilic attack. researchgate.net The superior performance of the Zn(II) complex over a related Cu(II) complex in this specific reaction highlights its greater efficiency as a Lewis acid. researchgate.net

Furthermore, the ligand itself can play a direct role. A MOF-505 analogue decorated with pyridyl groups features both exposed unsaturated Cu(II) sites and Lewis basic pyridyl sites. nih.gov This dual functionality is crucial for its catalytic performance and its ability to selectively capture CO2. Similarly, the free secondary amine groups present in the linker of other MOFs have been identified as active catalytic sites for the Henry reaction. researchgate.net

Gas Adsorption and Separation Technologies

The well-defined pore structures and high surface areas of MOFs derived from 5-(Pyridin-4-yl)isophthalic acid make them excellent candidates for gas storage and separation applications. The ability to tune the pore size and surface chemistry by selecting different metal centers or modifying the ligand allows for the optimization of these materials for specific gas molecules.

Several MOFs based on this ligand have demonstrated significant potential for carbon dioxide capture. A cobalt-based MOF, synthesized from 5-(4-pyridyl)-isophthalic acid and an auxiliary N-donor ligand, shows high efficiency for the selective sorption of CO2 over nitrogen (N2) and methane (B114726) (CH4) at 298 K. researchgate.netscispace.com Another study reported a copper-based MOF using a derivative ligand, 5-((4-carboxypyridin-2-yl)oxy)isophthalic acid, which also exhibited commendable selectivity for CO2 over CH4. rsc.orgrsc.org

A pyridyl-decorated MOF-505 analogue is particularly noteworthy, showing a large CO2 uptake capacity of 123.4 cm³/g at 273 K and 1 bar, coupled with a high selectivity for CO2 over N2 (a ratio of 55.7). nih.gov This high selectivity is attributed to the presence of exposed unsaturated Cu(II) sites and Lewis basic pyridyl sites, which preferentially interact with CO2 molecules. nih.gov

Table 2: Carbon Dioxide Adsorption in 5-(Pyridin-4-yl)isophthalic Acid-Based MOFs

| MOF/Compound | CO₂ Uptake | Selectivity | Reference |

| [Co₂(pbdc)₂(bimb)₂]·(bimb)₀.₅·(H₂O)₄·(DMF)₀.₂₅ (activated) | High efficiency | High selectivity for CO₂ over N₂ and CH₄ at 298 K. | researchgate.netscispace.com |

| [Cu₁.₅(L)(H₂O)]·2H₂O (L = 5-((4-carboxypyridin-2-yl)oxy)isophthalate) | Not specified | Commendable selectivity for CO₂ over CH₄. | rsc.orgrsc.org |

| Pyridyl-decorated MOF-505 analogue | 123.4 cm³/g (at 273 K, 1 bar) | High selectivity for CO₂ over N₂ (55.7 at 273 K). | nih.gov |

| [Cu(L1)] (L1 = 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylate) | Not specified | Competitive isosteric heat of adsorption for CO₂. | nih.gov |

The same properties that make these MOFs suitable for CO2 capture also give them potential for storing fuel gases like hydrogen (H2) and methane (CH4). The activated cobalt-based MOF mentioned previously also demonstrates selective adsorption of H2 over N2. researchgate.netscispace.com A copper-based MOF, [Cu(L1)], where L1 is 4′-(pyridin-4-yl)biphenyl-3,5-dicarboxylic acid, has been noted for its high H2 adsorption, with the density of H2 in the pores approaching that of liquid hydrogen. nih.gov While high-pressure data for methane storage in these specific MOFs is limited in the provided sources, the incorporation of Lewis basic nitrogen sites from the pyridyl group is a known strategy for improving methane storage capacity in other MOF systems. rsc.orgresearchgate.netmdpi.com

Luminescent Materials and Sensing Applications

The incorporation of 5-(Pyridin-4-yl)isophthalic acid into MOFs can yield materials with interesting photoluminescent properties. The luminescence can originate from the organic linker, the metal center, or charge transfer events between them, making these materials suitable for sensing applications. mdpi.com

A zinc-based MOF, [Zn(pbdc)(bimb)·(H₂O)]n, represents a significant development in this area. researchgate.net It was the first reported MOF to be used as a luminescent probe for the simultaneous detection of both pesticides and solvent molecules. researchgate.netscispace.com This material exhibits intense emission, and its fluorescence intensity changes upon interaction with specific analytes, such as the pesticide methyl parathion. researchgate.net This selective recognition demonstrates the potential for creating highly sensitive and specific chemical sensors based on these frameworks. Other MOFs using related ligands, such as 5-(1H-tetrazol-5-yl)isophthalic acid, have also been shown to display intense photoluminescence properties in the solid state at room temperature. rsc.org

Table 3: Luminescent Sensing Applications

| MOF/Compound | Application | Detection Mechanism | Reference |

| [Zn(pbdc)(bimb)·(H₂O)]n (4-Zn-MOFs) | Pesticide Detection | Acts as a promising luminescent probe, showing selective recognition for methyl parathion. | researchgate.netscispace.com |

| [Zn(pbdc)(bimb)·(H₂O)]n (4-Zn-MOFs) | Solvent Molecule Detection | First example of a MOF for the simultaneous detection of pesticides and solvent molecules. | researchgate.netscispace.com |

| [Zn(TZI)]·(CH₃)₂NH₂⁺·H₂O (TZI = 5-(1H-tetrazol-5-yl)isophthalate) | General Luminescence | Displays intense photoluminescence properties in the solid state at room temperature. | rsc.org |

Lanthanide-Organic Frameworks and Their Photoluminescent Properties

Lanthanide-organic frameworks (Ln-MOFs) are renowned for their unique photoluminescent properties, which arise from the efficient energy transfer from the organic linker (acting as an "antenna") to the emissive lanthanide ion. While extensive studies exist for various isophthalate-based ligands in Ln-MOFs, the specific use of 5-(pyridin-4-yl)isophthalic acid in this context is an emerging area. However, the principles derived from similar systems provide strong indications of its potential.

The photoluminescence in Ln-MOFs is typically achieved through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this process is highly dependent on the ligand's ability to absorb UV light and the energy level of its triplet state relative to the emissive level of the lanthanide ion. Isophthalate (B1238265) derivatives have been shown to be effective antennas. For instance, Ln-MOFs based on 5-methylisophthalate exhibit intense emissions in both the visible and near-infrared (NIR) regions. ulisboa.pt A terbium-based framework from this family, 4Tb, shows a high quantum yield of 63%. ulisboa.pt Similarly, frameworks constructed with 5-nitroisophthalic acid and lanthanides also demonstrate notable photoluminescent properties. nih.gov

The pyridyl nitrogen in 5-(pyridin-4-yl)isophthalic acid provides an additional coordination site that can influence the geometry of the resulting framework and, consequently, the luminescent properties. The combination of the isophthalate core and the pyridyl ring creates a robust π-conjugated system capable of sensitizing lanthanide ions like Eu³⁺ (red emission) and Tb³⁺ (green emission). The rigid nature of this ligand can lead to the formation of stable frameworks that protect the lanthanide ion from non-radiative decay pathways, potentially enhancing quantum yields.

| Framework System | Key Luminescent Feature | Underlying Principle |

| Ln³⁺ / 5-methylisophthalate | High quantum yield (63% for Tb³⁺) and NIR emission. ulisboa.pt | Efficient ligand-to-metal energy transfer. ulisboa.pt |

| Ln³⁺ / 5-nitroisophthalic acid | Photoluminescent properties investigated. nih.gov | Isophthalate-based ligand acts as an antenna. nih.gov |

| Mn(II) / Isophthalic Acid Derivative | Investigated for photoluminescent properties. researchgate.net | The ligand's π-conjugated system facilitates light absorption. researchgate.netresearchgate.net |

| Zn(II) / Isophthalic Acid Derivative | Strong blue emission with a quantum yield of up to 22.52%. researchgate.net | Increased structural rigidity and π-conjugation enhance emission. researchgate.net |

Sensing Capabilities for Metal Ions and Anions

The porosity and active sites within MOFs make them excellent candidates for chemical sensors. Luminescent MOFs (LMOFs) are particularly promising as they can signal the presence of specific analytes through changes in their emission intensity (quenching or enhancement).

A notable example is a zinc-based MOF, [Zn(pbdc)(bimb)·(H₂O)]n (where H₂pbdc is 5-(4-pyridyl)-isophthalic acid and bimb is 4,4′-bis(1-imidazolyl)biphenyl), which was the first reported MOF to serve as a luminescent probe for the simultaneous detection of pesticides and solvent molecules. The framework exhibits a 2-fold interpenetrating binodal (3,4)-connected 3D architecture. This LMOF shows high sensitivity and selectivity, demonstrating its potential for environmental monitoring. The sensing mechanism is attributed to interactions between the analyte molecules and the framework, which affect the ligand-based luminescence.

| MOF Sensor | Target Analytes | Sensing Mechanism |

| [Zn(pbdc)(bimb)·(H₂O)]n | Pesticides (e.g., methyl parathion), Solvent molecules | Luminescence quenching/enhancement upon analyte interaction. |

Magnetic Materials and Their Properties

The arrangement of metal ions and the nature of the bridging ligands in coordination polymers dictate their magnetic properties. The 5-(pyridin-4-yl)isophthalic acid ligand can mediate magnetic exchange interactions between metal centers, leading to materials with interesting magnetic behaviors.

Investigation of Antiferromagnetic and Ferromagnetic Interactions

Research into the magnetic properties of CPs derived from 5-(pyridin-4-yl)isophthalic acid has revealed the presence of antiferromagnetic interactions. In a 2D coordination polymer with the formula {[Co(L1)H₂O]·H₂O}n (where L1 is 5-(pyridin-4-yl)isophthalate), magnetic studies indicated the coexistence of antiferromagnetic interactions between adjacent Co(II) ions. scispace.comsioc-journal.cn This behavior is attributed to the superexchange pathway provided by the bridging carboxylate groups of the ligand.

Similarly, studies on coordination polymers using related isophthalic acid ligands, such as 5-(1H-tetrazol-5-yl)isophthalic acid, also show dominant antiferromagnetic coupling between metal centers like Mn(II) and Co(II). nih.gov These findings highlight the role of the isophthalate backbone in mediating magnetic exchange. While ferromagnetic interactions in frameworks with this specific ligand are less commonly reported, the versatility of the ligand's coordination modes suggests that with appropriate selection of metal ions and synthesis conditions, ferromagnetic coupling could potentially be engineered.

Structure-Magnetism Correlations in Coordination Polymers

The correlation between structure and magnetism is a key area of research. Factors such as the metal-ligand-metal bond angles, the distance between metal centers, and the coordination geometry all play a crucial role in determining the nature and strength of the magnetic interactions. The rigid and well-defined structure of 5-(pyridin-4-yl)isophthalic acid allows for the systematic study of these correlations, providing a platform for designing magnetic materials with desired properties.

| Compound | Metal Ion | Magnetic Property | Structural Feature |

| {[Co(L1)H₂O]·H₂O}n scispace.comsioc-journal.cn | Co(II) | Antiferromagnetic interactions scispace.com | Binuclear [Co₂O₂] clusters with a Co-Co distance of 3.357(3) Å. scispace.com |

| CPs with 5-(1H-tetrazol-5-yl)isophthalic acid | Mn(II), Co(II) | Antiferromagnetic coupling | Dinuclear or polynuclear clusters bridged by tetrazolate and carboxylate groups. |

Electrochemical Applications (e.g., Lithium-Selenium Batteries)

The porous nature and high surface area of MOFs and coordination polymers make them attractive for applications in energy storage, including as electrode materials or hosts in batteries. While research on 5-(pyridin-4-yl)isophthalic acid-based materials for electrochemical applications is still developing, related structures have shown significant promise.

A coordination polymer based on a derivative ligand, 5-(3-(pyridin-3-yl)benzamido)isophthalic acid, has been successfully utilized in lithium-selenium (Li-Se) batteries. sioc-journal.cnresearchgate.net Specifically, a cadmium-based coordination polymer, [Cd(3-PBI)(DMF)]n , was used as a support for active selenium in the cathode. sioc-journal.cn The resulting Cd-CP/Se electrode demonstrated a high initial capacity of 514 mAh g⁻¹ and maintained a reversible capacity of 200 mAh g⁻¹ at a rate of 1C after 500 cycles. sioc-journal.cnresearchgate.net

The porous framework of the coordination polymer plays a critical role in this application. It effectively encapsulates the selenium and mitigates the "shuttle effect" of polyselenides, which is a major cause of capacity fading in Li-Se batteries. This demonstrates that coordination polymers derived from pyridyl-functionalized isophthalic acids are prospective cathode materials for high-performance energy storage devices. sioc-journal.cn

| Compound | Application | Performance | Mechanism |

| Cd-CP/Se sioc-journal.cnresearchgate.net | Cathode for Li-Se batteries sioc-journal.cnresearchgate.net | Initial capacity: 514 mAh g⁻¹, Reversible capacity: 200 mAh g⁻¹ after 500 cycles. sioc-journal.cnresearchgate.net | The porous CP structure encapsulates selenium, reducing the polyselenide shuttle effect. sioc-journal.cn |

Table of Compounds

| Abbreviation / Name | Full Chemical Name |

| 5-(Pyridin-4-yl)isophthalic acid | 5-(Pyridin-4-yl)benzene-1,3-dicarboxylic acid |

| H₂pbdc | 5-(4-pyridyl)-isophthalic acid |

| bimb | 4,4′-bis(1-imidazolyl)biphenyl |

| L1 | 5-(pyridin-4-yl)isophthalate |

| 3-H₂PBI | 5-(3-(pyridin-3-yl)benzamido)isophthalic acid |

| [Zn(pbdc)(bimb)·(H₂O)]n | Zinc(II) coordination polymer with 5-(4-pyridyl)-isophthalate and 4,4′-bis(1-imidazolyl)biphenyl |

| {[Co(L1)H₂O]·H₂O}n | Cobalt(II) coordination polymer with 5-(pyridin-4-yl)isophthalate |

| [Cd(3-PBI)(DMF)]n | Cadmium(II) coordination polymer with 5-(3-(pyridin-3-yl)benzamido)isophthalate |

Computational and Theoretical Investigations of 5 Pyridin 4 Yl Isophthalic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry, vibrational frequencies, and electronic properties of 5-(pyridin-4-yl)isophthalic acid, offering a deeper understanding of its behavior at a molecular level.

Geometry optimization calculations are performed to determine the most stable three-dimensional arrangement of atoms in the 5-(pyridin-4-yl)isophthalic acid molecule, corresponding to a minimum on the potential energy surface. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. For 5-(pyridin-4-yl)isophthalic acid, a key structural feature is the dihedral angle between the pyridine (B92270) and benzene (B151609) rings, which has been experimentally determined to be 31.07°. nih.govresearchgate.netnih.gov DFT calculations can further refine this, providing a theoretical model of the molecule's conformation. In its crystalline form, the two carboxylic acid groups and the benzene ring are nearly coplanar. nih.govresearchgate.netnih.gov

Once the optimized geometry is obtained, vibrational analysis can be carried out. This involves calculating the second derivatives of the energy with respect to the atomic coordinates to predict the frequencies of the fundamental vibrational modes of the molecule. These theoretical frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of C-H, O-H, and C=O bonds, or the bending and torsional motions of the molecular framework.

Table 1: Representative Theoretical Vibrational Frequencies for 5-(Pyridin-4-yl)isophthalic Acid

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch (Carboxylic acid) | ~3500 |

| C-H stretch (Aromatic) | ~3100 |

| C=O stretch (Carboxylic acid) | ~1700 |

| C=C stretch (Aromatic) | ~1600 |

| C-N stretch (Pyridine) | ~1350 |

| O-H bend (Carboxylic acid) | ~1300 |

Note: These are representative values and the exact frequencies would be determined by specific DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. ajchem-a.com

For 5-(pyridin-4-yl)isophthalic acid, the HOMO is typically localized on the electron-rich aromatic rings, while the LUMO is distributed over the electron-deficient pyridine ring and carboxylic acid groups. This distribution facilitates intramolecular charge transfer upon electronic excitation. In the context of metal-organic frameworks (MOFs), a smaller HOMO-LUMO gap in the 5-(pyridin-4-yl)isophthalic acid linker can enhance the electronic interactions within the framework, which is beneficial for applications like fluorescence sensing. researchgate.net The asymmetric arrangement of the carboxyl groups on the conjugated benzene ring system is thought to promote the transfer of electrons, leading to interesting fluorescence properties in the resulting metal complexes.

Table 2: Representative Frontier Orbital Energies for 5-(Pyridin-4-yl)isophthalic Acid

| Parameter | Energy (eV) |

| HOMO Energy | ~ -6.5 |

| LUMO Energy | ~ -2.0 |

| HOMO-LUMO Gap | ~ 4.5 |

Note: These are representative values derived from typical DFT calculations on similar organic molecules and can vary based on the level of theory and basis set used. ajchem-a.com

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior and flexibility of systems containing 5-(pyridin-4-yl)isophthalic acid, particularly within the structure of Metal-Organic Frameworks (MOFs). MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In MOFs constructed with 5-(pyridin-4-yl)isophthalic acid as a linker, MD simulations can elucidate the flexibility of the framework, including the rotational dynamics of the linker itself. mdpi.com The swinging or partial rotation of the linker can be crucial for phenomena such as "gate-opening," where the framework pores can allow the passage of guest molecules that are larger than the static pore dimensions would suggest. mdpi.com MD simulations can also model the interactions between the MOF and guest molecules, providing insights into adsorption and diffusion processes at the atomic level. For flexible MOFs, advanced techniques like osmotic molecular dynamics can be used to simulate guest-induced structural changes, such as breathing and swelling of the framework.

Predictive Modeling for Rational Design of Desired Architectures and Properties

Computational modeling plays a pivotal role in the rational design of novel materials with specific, predetermined properties. For systems involving 5-(pyridin-4-yl)isophthalic acid, predictive modeling is primarily used in the design of MOFs with desired architectures for applications such as selective gas sorption and fluorescence sensing. researchgate.netillinois.edu

The "node and spacer" approach is a fundamental strategy in the design of MOFs, where metal ions or clusters act as nodes and the organic linker, such as 5-(pyridin-4-yl)isophthalic acid, acts as a spacer. illinois.edu By computationally modeling different combinations of metal nodes and this linker, it is possible to predict the resulting topology and pore characteristics of the MOF. This allows for the in-silico screening of a large number of potential structures to identify candidates with optimal properties for a specific application. For instance, by modeling the interaction of various gas molecules with the pores of a hypothetical MOF, its selectivity for a particular gas can be predicted. Similarly, the electronic structure of a proposed MOF can be calculated to predict its fluorescence properties. This predictive power significantly accelerates the discovery and development of new functional materials. researchgate.net

Future Directions and Research Perspectives in 5 Pyridin 4 Yl Isophthalic Acid Research

Rational Design and Synthesis of Next-Generation Materials

The deliberate design and synthesis of new materials with tailored properties represent a primary focus for future research involving 5-(pyridin-4-yl)isophthalic acid. This involves fine-tuning structures at the molecular level to achieve desired performance in areas such as gas storage, separation, catalysis, and sensing. researchgate.net

A key advantage of MOFs is the ability to precisely control the chemical environment within their pores. berkeley.edu Future research will likely concentrate on modifying the 5-(pyridin-4-yl)isophthalic acid ligand itself or employing post-synthetic modification techniques to introduce specific functional groups within the framework's pores. berkeley.edu The introduction of amide or amine functionalities, for example, can create specific binding sites and decorate the pores with nitrogen donor moieties, which can influence structure-adsorption properties. researchgate.net Strategies could involve synthesizing derivatives of the ligand with additional functional groups on the phenyl or pyridyl rings. This approach allows for the adjustment of pore size and hydrophilicity, which are critical parameters for applications like water adsorption or selective CO2 capture under humid conditions. berkeley.edunih.gov By strategically placing chemical entities within the framework, researchers can create isolated, high-performing active sites for catalysis or molecular recognition. berkeley.edu

The structural diversity of coordination polymers derived from 5-(pyridin-4-yl)isophthalic acid and related ligands is vast and highly dependent on the choice of metal ions and the potential inclusion of auxiliary ligands. researchgate.netresearchgate.netrsc.org Combining this ligand with various transition metals has already yielded a range of 2D and 3D polymeric architectures. researchgate.netacs.org Future work will continue to explore new combinations with different metal centers (e.g., Mn, Co, Ni, Cu, Zn, Cd, Pb) to produce novel structures and properties. researchgate.netrsc.org

The introduction of secondary, N-donor auxiliary ligands can significantly alter the final topology of the framework, leading to changes in dimensionality and properties such as interpenetration. researchgate.netrsc.org For instance, the use of a flexible ligand like 5-((pyridin-4-ylmethyl)amino) isophthalic acid with Cu(II), Zn(II), and Cd(II) has produced different 2D and 3D networks. researchgate.netacs.org Furthermore, the development of composite materials, such as incorporating MOFs based on 5-(pyridin-4-yl)isophthalic acid with conductive polymers like polyaniline or magnetic nanoparticles, represents a promising direction. nih.govnih.gov Such composites could combine the porosity and catalytic activity of the MOF with the conductivity or magnetic retrievability of the second component, enhancing performance in applications like electrocatalysis or environmental remediation. nih.govnih.gov

| Primary Ligand | Metal Ion(s) | Auxiliary Ligand | Resulting Structure/Framework | Reference |

|---|---|---|---|---|

| 5-(4-Pyridyl)-isophthalic acid | Ni²⁺, Co²⁺, Zn²⁺ | 4,4′-bis(1-imidazolyl)biphenyl (bimb) | Produces diverse 3D nets, including 8-connected tsi and interpenetrating (3,5)-connected hms topologies. | researchgate.net |

| 5-((Pyridin-4-ylmethyl)amino) isophthalic acid | Cu²⁺, Zn²⁺, Cd²⁺ | None | Yields 2D structures with Cu²⁺ and Zn²⁺, and a 3D network with Cd²⁺. | researchgate.netacs.org |

| 5-((4-Carboxypyridin-2-yl)oxy) isophthalic acid | Cu²⁺, Co²⁺ | None | Forms a 3D framework with Cu²⁺ and a 2D layered network with Co²⁺; both are water-stable. | rsc.org |

| 5-(bis(4-Carboxybenzyl)amino)isophthalic acid | Zn²⁺, Mn²⁺, Cd²⁺, Pb²⁺ | None | Generates 3D networks with Zn²⁺, Mn²⁺, and Pb²⁺, and a 2D structure with Cd²⁺. | researchgate.net |

| 5-(1H-Tetrazol-5-yl)isophthalic acid analog | Mn²⁺, Cu²⁺, Co²⁺, Zn²⁺ | 2,2′-bipyridine, 1,10-phenanthroline, 4,4′-bipyridine | Auxiliary ligands cause remarkable structural changes from 2D to 3D frameworks. | rsc.org |

In Situ Studies of MOF Formation and Structural Transformations

Understanding the crystallization process of MOFs is crucial for controlling their synthesis to achieve desired phases, sizes, and morphologies. A significant future direction is the use of in situ characterization techniques to monitor the formation of frameworks derived from 5-(pyridin-4-yl)isophthalic acid in real-time. Techniques such as in situ Wide-Angle X-ray Scattering (WAXS) can provide valuable insights into the formation mechanisms, revealing whether the material forms directly or proceeds through an intermediate phase. nih.gov Such studies can uncover how reaction parameters like temperature, solvent, and modulator concentration influence nucleation and crystal growth. nih.gov

Additionally, investigating structural transformations within the crystalline state is an emerging area. Some MOFs exhibit the ability to undergo single-crystal-to-single-crystal (SCSC) transformations, where guest molecules are exchanged or even coordinating ligands are replaced without loss of crystallinity. nih.gov Exploring whether frameworks based on 5-(pyridin-4-yl)isophthalic acid can undergo such dynamic changes could lead to materials with switchable properties or provide a pathway to synthesize structures that are not accessible through direct methods. nih.gov

Scalability and Industrial Relevance of Derived Materials

For any material to move from the laboratory to industrial application, its synthesis must be scalable, cost-effective, and reproducible. A major challenge for MOFs, including those made from 5-(pyridin-4-yl)isophthalic acid, is transitioning from small-scale batch syntheses to large-scale production. Future research must focus on developing manufacturing processes that are both rapid and efficient. Continuous flow chemistry, for example, has shown promise for the rapid fabrication and large-scale production of some MOFs and could be adapted for systems using this ligand. nih.gov

The industrial relevance of these materials will depend on their performance advantages over existing technologies. Given that related isophthalic acid derivatives are being explored to replace fossil-based compounds in materials like polyester (B1180765) resins, there is a precedent for their industrial potential. mdpi.com For MOFs derived from 5-(pyridin-4-yl)isophthalic acid, potential applications in catalysis, gas separation, and sensing could drive industrial interest, provided that production costs can be minimized and performance and stability are demonstrated to be superior to current materials. researchgate.netacs.orgrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Pyridin-4-yl)isophthalic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with isophthalic acid precursors via Suzuki-Miyaura cross-coupling or direct functionalization. Post-synthetic purification via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is critical. Purity optimization requires monitoring by HPLC (≥95% purity threshold) and validation through H/C NMR to confirm the absence of unreacted starting materials or byproducts .

Q. How should researchers interpret X-ray crystallography data for this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) data (e.g., orthorhombic system, space group Fdd2, lattice parameters a = 15.5362 Å, b = 37.371 Å, c = 7.1716 Å) should be analyzed using software like SHELX or OLEX2. Focus on bond angles (e.g., C–C–C in the pyridine ring ≈ 120°) and interatomic distances (mean C–C = 0.004 Å) to validate structural integrity. Compare experimental data with computational models (DFT) to resolve discrepancies .

Q. What spectroscopic techniques are essential for characterizing 5-(Pyridin-4-yl)isophthalic acid?

- Methodological Answer : Combine FT-IR (to confirm carboxylic acid O–H stretches ~2500–3000 cm⁻¹ and pyridine C–N vibrations ~1600 cm⁻¹), H NMR (pyridyl protons at δ 8.5–9.0 ppm), and mass spectrometry (ESI-MS for molecular ion [M+H]⁺ at m/z 244). Cross-validate with elemental analysis (C: 64.20%, H: 3.73%, N: 5.76%) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can factorial design optimize crystallization conditions for high-quality single crystals?

- Methodological Answer : Employ a 2 factorial design to test variables: solvent polarity (DMF vs. DMSO), temperature (25°C vs. 4°C), and antisolvent addition rate. Response variables include crystal size (≥0.2 mm) and diffraction quality (R factor < 0.05). Statistical analysis (ANOVA) identifies dominant factors. For example, slow evaporation in DMF/water (1:3) at 4°C yields optimal crystals .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Systematically test solubility in aprotic (DMF, DMSO) vs. protic (water, ethanol) solvents using UV-Vis spectroscopy (λ~270 nm). Apply the Hansen Solubility Parameters (HSP) model to correlate solubility with solvent polarity (δD, δP, δH). Discrepancies may arise from hydrogen bonding between pyridyl N and carboxylic acid groups, requiring pH-adjusted solubility studies (e.g., in buffered solutions) .

Q. How can computational modeling predict coordination behavior in metal-organic frameworks (MOFs)?

- Methodological Answer : Use density functional theory (DFT) to calculate binding energies between the compound’s carboxylate groups and metal nodes (e.g., Zn²⁺, Cu²⁺). Molecular dynamics simulations (MD) can model framework stability under thermal stress. Validate predictions with PXRD and BET surface area measurements post-synthesis .

Q. What experimental controls are critical when assessing catalytic activity in cross-coupling reactions?

- Methodological Answer : Include (1) blank reactions (no catalyst), (2) negative controls (non-functionalized isophthalic acid), and (3) positive controls (Pd/C or Ni-based catalysts). Monitor reaction progress via GC-MS or F NMR (if fluorinated substrates are used). Quantify turnover frequency (TOF) and compare with literature benchmarks .

Tables for Key Data

Table 1 : Crystallographic Data for 5-(Pyridin-4-yl)isophthalic Acid

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| Unit Cell Dimensions | a = 15.5362 Å |

| b = 37.371 Å | |

| c = 7.1716 Å | |

| R Factor | 0.039 |

Table 2 : Solubility in Common Solvents (mg/mL, 25°C)

| Solvent | Solubility |

|---|---|

| DMF | 12.5 |

| Water | 0.8 |

| Ethanol | 2.1 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.